Cas no 923590-78-7 (2-Benzyl-4-bromoisoindoline)

2-Benzyl-4-bromoisoindoline structure
2-Benzyl-4-bromoisoindoline structure
상품 이름:2-Benzyl-4-bromoisoindoline
CAS 번호:923590-78-7
MF:C15H14BrN
메가와트:288.182363033295
MDL:MFCD13183764
CID:736595
PubChem ID:52988158

2-Benzyl-4-bromoisoindoline 화학적 및 물리적 성질

이름 및 식별자

    • 2-Benzyl-4-bromoisoindoline
    • 1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)-
    • 2-benzyl-4-bromo-1,3-dihydroisoindole
    • 4-Bromo-2,3-dihydro-2-(phenylmethyl)-1H-isoindole (ACI)
    • 4-Bromo-2-benzylisoindoline
    • CS-0321818
    • SB64260
    • MFCD13183764
    • DTXSID80681058
    • AKOS015839186
    • AS-42027
    • SCHEMBL629986
    • DB-079290
    • PXCBVDGJELFHKH-UHFFFAOYSA-N
    • 923590-78-7
    • 2-benzyl-4-bromo-isoindoline
    • HKP0288
    • 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole
    • MDL: MFCD13183764
    • 인치: 1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2
    • InChIKey: PXCBVDGJELFHKH-UHFFFAOYSA-N
    • 미소: BrC1C2CN(CC=2C=CC=1)CC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 287.03100
  • 동위원소 질량: 287.031
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 249
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 3.2A^2
  • 소수점 매개변수 계산 참조값(XlogP): 3.5

실험적 성질

  • 밀도: 1.412
  • 비등점: 354 °C at 760 mmHg
  • 플래시 포인트: 167.9 °C
  • PSA: 3.24000
  • LogP: 3.90280

2-Benzyl-4-bromoisoindoline 보안 정보

2-Benzyl-4-bromoisoindoline 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Benzyl-4-bromoisoindoline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B537978-10mg
2-Benzyl-4-bromoisoindoline
923590-78-7
10mg
$ 50.00 2022-06-07
Ambeed
A671771-1g
2-Benzyl-4-bromoisoindoline
923590-78-7 95+%
1g
$270.0 2024-04-16
A2B Chem LLC
AI61778-100mg
2-Benzyl-4-bromoisoindoline
923590-78-7 95%
100mg
$130.00 2024-05-20
1PlusChem
1P00IHKI-250mg
1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)-
923590-78-7 95%
250mg
$134.00 2023-12-15
Crysdot LLC
CD11012811-1g
2-Benzyl-4-bromoisoindoline
923590-78-7 95+%
1g
$309 2024-07-19
Crysdot LLC
CD11012811-10g
2-Benzyl-4-bromoisoindoline
923590-78-7 95+%
10g
$1037 2024-07-19
Crysdot LLC
CD11012811-25g
2-Benzyl-4-bromoisoindoline
923590-78-7 95+%
25g
$1870 2024-07-19
eNovation Chemicals LLC
K13987-5g
2-benzyl-4-bromoisoindoline
923590-78-7 95%
5g
$940 2025-02-26
eNovation Chemicals LLC
K05400-5g
2-benzyl-4-bromoisoindoline
923590-78-7 >95%
5g
$990 2025-02-18
eNovation Chemicals LLC
Y0991355-10g
2-benzyl-4-bromoisoindoline
923590-78-7 95%
10g
$925 2024-08-02

2-Benzyl-4-bromoisoindoline 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ;  overnight, 75 °C
참조
Preparation of aryl linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug
, World Intellectual Property Organization, , ,

Synthetic Routes 2

반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ;  rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; 77 °C → rt
참조
Discovery of Vaniprevir (MK-7009), a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor
McCauley, John A.; McIntyre, Charles J.; Rudd, Michael T.; Nguyen, Kevin T.; Romano, Joseph J.; et al, Journal of Medicinal Chemistry, 2010, 53(6), 2443-2463

Synthetic Routes 3

반응 조건
1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ;  1 h, 80 °C; 16 h, 77 °C
참조
Preparation of macrocycles as HCV NS3 protease inhibitors useful in the treatment of hepatitis C infection
, World Intellectual Property Organization, , ,

Synthetic Routes 4

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Toluene ,  Chlorobenzene ;  rt → 95 °C; 8 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 95 °C → rt
1.2 Solvents: Water ;  rt
참조
Processes for preparing macrocyclic compounds as hepatitis C virus protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 5

반응 조건
참조
Macrocyclic compounds as antiviral agents
, United States, , ,

Synthetic Routes 6

반응 조건
참조
Processes for preparing protease inhibitors of hepatitis c virus
, United States, , ,

Synthetic Routes 7

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  10 - 12 h, 105 - 110 °C; 110 °C → rt
참조
Process for preparation of 4-haloisoindoline hydrochlorides
, China, , ,

Synthetic Routes 8

반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ;  overnight, 75 °C
참조
Aryl linked imidazole and triazole derivatives and methods of use for improving the pharmacokinetics of a drug
, World Intellectual Property Organization, , ,

Synthetic Routes 9

반응 조건
1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ;  1 h, 80 °C; 16 h, 77 °C
참조
Preparation of macrocyclic compounds as HCV NS3 protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 10

반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ;  rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled
참조
Preparation of macrocyclic peptides as HCV NS3 protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 11

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled
참조
Preparation of peptidyl macrocyclic compounds as antiviral agents
, World Intellectual Property Organization, , ,

Synthetic Routes 12

반응 조건
참조
Hcv ns3 protease inhibitors
, United States, , ,

2-Benzyl-4-bromoisoindoline Raw materials

2-Benzyl-4-bromoisoindoline Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:923590-78-7)2-Benzyl-4-bromoisoindoline
A860103
순결:99%
재다:1g
가격 ($):243.0